molecular formula C18H16N2O2 B2494880 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide CAS No. 2034465-48-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2494880
CAS No.: 2034465-48-8
M. Wt: 292.338
InChI Key: NXFMEITXFKUCGQ-UHFFFAOYSA-N
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Description

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring a pyridine-furan hybrid scaffold. Its structure comprises a 2-methylbenzamide core linked to a 5-(furan-2-yl)pyridin-3-ylmethyl group. This compound combines aromatic and heterocyclic motifs, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFMEITXFKUCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and pyridine rings . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide has been investigated for its potential as an anti-tubercular agent . Its structure allows it to interact with specific biological targets, making it a candidate for drug development. The compound has shown promising results in inhibiting enzymes essential for the survival of Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity
A study explored the efficacy of this compound against M. tuberculosis in vitro, revealing a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µM. This suggests its potential as a lead compound for further drug development.

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices . Its ability to form stable structures can enhance the performance of materials used in these technologies.

Biological Studies

This compound is utilized in various biological studies to understand its interactions with enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, potentially inhibiting their activity.

Summary of Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity TypeDescriptionReferences
Anti-tubercularInhibits enzymes essential for M. tuberculosis
AntimicrobialPotential activity against various bacteria
AnticancerInteractions with cancer pathways

Synthesis and Chemical Reactions

The synthesis typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction . Below is a summary of key synthetic routes and reactions:

Reaction TypeKey ReagentsConditions
Suzuki-MiyauraBoronic acid, halogenated precursorPalladium catalysis
OxidationPotassium permanganateAcidic conditions
ReductionPalladium on carbonCatalytic hydrogenation

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues in Benzamide-Based Inhibitors

SBI Series ():
Compounds like SBI-2128 and SBI-2131 share a benzamide backbone but incorporate benzothiophene or piperidine moieties instead of the pyridine-furan system. For example:

  • SBI-2128 : Features a (Z)-configured benzothiophene-furan hybrid with a phenylhydrazine substituent.
  • SBI-2131 : Includes a piperidine-carbonyl group on the benzene ring.

Key Differences :

  • SBI analogs are red/orange solids, suggesting extended conjugation, whereas the target compound’s color is unspecified but likely differs due to reduced conjugation .

Table 1: Structural and Physical Comparison with SBI Inhibitors

Compound Core Structure Heterocycle Physical State Notable Substituents
Target Compound 2-Methylbenzamide Pyridine-furan Not reported None
SBI-2128 Benzamide Benzothiophene-furan Red solid Phenylhydrazine
SBI-2131 Benzamide Benzothiophene-furan Orange solid Piperidine-carbonyl

Cytochrome P450 Ligands ()

Compounds such as DPFM (N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine) and MPFM (N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine) share the pyridine-furan scaffold but lack the benzamide moiety.

Key Differences :

  • DPFM and MPFM are selective cytochrome P450 2J2 inhibitors, suggesting that the pyridine-furan system alone may drive enzyme interaction. The benzamide extension in the target compound could redirect bioactivity toward other targets (e.g., proteases or kinases) .

Antiviral Benzamide Derivatives ()

SARS-CoV-2 PLpro inhibitors such as Compound 31 and 32 feature azetidine-amino groups and thiophene rings instead of furan. For example:

  • Compound 31: (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide.

Key Differences :

  • Substituent Flexibility : The target compound’s pyridine-furan group may offer rigidity, whereas azetidine and cyclopropane in Compound 31 introduce conformational flexibility .

Table 2: Comparison with Antiviral Benzamides

Compound Heterocycle Key Functional Groups Potential Target
Target Compound Furan Pyridine, benzamide Not reported
Compound 31 () Thiophene Azetidine, cyclopropane SARS-CoV-2 PLpro

Ranitidine-Related Compounds (–6)

Ranitidine derivatives (e.g., ranitidine nitroacetamide) contain dimethylamino-methylfuran groups but are sulfonamide-based rather than benzamides.

Key Differences :

  • The target compound’s benzamide core may improve metabolic stability compared to ranitidine’s nitroethene group, which is prone to degradation.
  • Ranitidine analogs target histamine H2 receptors, whereas the benzamide scaffold is prevalent in kinase and protease inhibitors, suggesting divergent therapeutic applications .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a furan ring, a pyridine ring, and a benzamide moiety. The synthesis of this compound typically involves multiple steps:

  • Formation of Furan-Pyridine Intermediate : This step often utilizes Suzuki-Miyaura coupling with palladium catalysts.
  • Benzamide Formation : The intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

The synthetic routes are optimized for high yield and purity, often employing continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit enzyme inhibition properties, potentially affecting pathways involved in cancer progression and other diseases. For instance, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Therapeutic Potential

Research indicates that this compound may possess anti-cancer properties. A study on similar benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, which play a role in certain cancers. Compounds containing furan and pyridine moieties were particularly noted for their moderate to high potency against RET kinase activity .

Case Studies and Research Findings

  • Inhibitory Effects on Enzymes : A study highlighted the inhibitory effects of related compounds on SARS-CoV-2 main protease (Mpro), revealing IC50 values in the low micromolar range (e.g., 1.55 μM). This suggests potential antiviral applications for compounds structurally related to this compound .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity showed that similar compounds exhibited low cytotoxicity in cell lines, indicating a favorable therapeutic window for further development .
  • Structure-Activity Relationship (SAR) : Research into the SAR of furan-containing compounds has provided insights into how modifications can enhance biological activity, guiding future drug design efforts .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Values
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideBenzamide with piperazineRET kinase inhibitorModerate potency
Pyrazolo[3,4-d]pyrimidine derivativesHeterocyclic ringsAnticancer activityVaries
N-(4-chloro-[1,1'-biphenyl]-2-yl)benzamideBiphenyl structureRET kinase inhibitionHigh potency

This table illustrates the diversity among compounds related to this compound, highlighting its unique features and potential advantages in therapeutic contexts.

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